(R)-(+)-N-Boc-2-piperidinecarboxylic acid
CAS No.: 28697-17-8
Cat. No.: VC21543202
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28697-17-8 |
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Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | JQAOHGMPAAWWQO-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O |
Chemical Properties and Structure
(R)-(+)-N-Boc-2-piperidinecarboxylic acid is characterized by its unique chemical structure that combines several functional groups. The compound contains a piperidine ring with a carboxylic acid group at the 2-position and a Boc protecting group on the nitrogen atom.
Basic Chemical Information
The compound possesses the following properties:
Property | Value |
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IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
CAS Number | 28697-17-8 |
PubChem ID | 581831 |
The chemical structure includes a six-membered piperidine ring with the carboxylic acid group at the 2-position in the (R) configuration, and the Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen.
Structural Representations
The compound can be represented through various notations that provide detailed structural information:
Representation | Notation |
---|---|
InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
InChI Key | JQAOHGMPAAWWQO-MRVPVSSYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O |
These notations provide essential information about the compound's structure, including its stereochemistry, which is crucial for its applications in asymmetric synthesis.
Synthesis Methods
The synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid typically involves the protection of the amine group in 2-piperidinecarboxylic acid with a Boc group. Several established synthetic routes exist for producing this compound with high purity and yield.
Standard Synthetic Routes
The most common synthesis method involves the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction typically proceeds as follows:
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Reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate
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Use of a base such as triethylamine or aqueous sodium bicarbonate
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Conducting the reaction in an organic solvent like dichloromethane
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Maintaining the reaction at room temperature for optimal yields
The yield from this synthesis method can reach up to 99% when optimized conditions are employed .
Applications in Scientific Research
(R)-(+)-N-Boc-2-piperidinecarboxylic acid finds extensive applications across various scientific disciplines, primarily due to its chiral nature and functional group arrangement.
Pharmaceutical Applications
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds:
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Used as a building block in the synthesis of novel thiazole derivatives with biological activity against KCNQ1 channels
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Employed in the creation of enantiomerically pure drugs where stereochemistry influences efficacy and safety
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Utilized in structure-activity relationship studies for developing compounds with enhanced potency and selectivity
A notable case study involves the compound's use in synthesizing thiazole derivatives, where only the R-isomer exhibited significant activity with an EC50 value of 1.5 μM, highlighting the importance of stereochemistry in pharmacological effectiveness.
Agrochemical Applications
The compound also contributes to developments in the agrochemical sector:
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Serves as a precursor for synthesizing pesticides, including herbicides and insecticides
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Facilitates structural modifications that enhance biological activity against agricultural pests
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Contributes to the development of more selective and environmentally friendly agricultural chemicals
Research has demonstrated how modifications to this compound have led to increased herbicidal activity while reducing environmental impact, showcasing its potential in sustainable agriculture practices.
Applications in the Dye Industry
In the dye industry, (R)-(+)-N-Boc-2-piperidinecarboxylic acid serves as an intermediate:
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Used in the production of various dyes and pigments
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Its functional groups enable reactions leading to colorant synthesis
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Contributes to advancements in textile and material coloring processes
Biological Activity
The biological activity of (R)-(+)-N-Boc-2-piperidinecarboxylic acid has been investigated in various pharmacological studies, particularly focusing on its role as a precursor in the synthesis of biologically active compounds.
Structure-Activity Relationship
Research has revealed significant differences in biological activity between the (R) and (S) isomers:
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The (R)-isomer has demonstrated notable biological activity with an EC50 of 1.5 μM
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In contrast, the (S)-isomer showed no significant activity (EC50 > 30 μM)
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This stark difference highlights the critical role of chirality in determining biological effectiveness
Mechanism of Action
The mechanism of action primarily involves its role as a protecting group in organic synthesis:
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The Boc group stabilizes the amine functionality
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This stabilization prevents unwanted side reactions during chemical transformations
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The Boc group can be selectively removed under mild acidic conditions
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After removal, the free amine becomes available for further functionalization
Comparison with Similar Compounds
(R)-(+)-N-Boc-2-piperidinecarboxylic acid can be compared with several structurally related compounds to understand its unique properties and applications.
Recent Research Developments
Recent scientific investigations have expanded the applications and understanding of (R)-(+)-N-Boc-2-piperidinecarboxylic acid in various fields.
Synthetic Methodology Improvements
Recent advances in synthetic methodologies have enhanced the preparation of this compound:
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Development of continuous flow reactors for more efficient synthesis
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Implementation of automated systems to ensure consistency in production
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Optimization of purification techniques including crystallization and chromatography
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Exploration of enzymatic methods for enhancing enantiomeric purity
Expanding Application Areas
Emerging research continues to identify new applications:
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Exploration as a building block in peptide synthesis
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Investigation of potential applications in materials science
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Development of novel drug delivery systems utilizing derivatives of this compound
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Examination of its utility in creating environmentally friendly chemical processes
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